![molecular formula C21H23N5O3 B2538328 6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-07-4](/img/structure/B2538328.png)

6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. For instance, one method involves the reaction of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions .Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, they can participate in the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Antiviral and Antihypertensive Activities

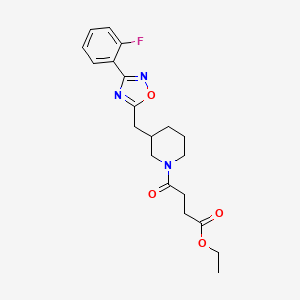

6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione and its derivatives are studied for their potential biological activities. For instance, 7,8-polymethylenehypoxanthines, precursors of 6-substituted purines, have been explored for their antiviral properties. Additionally, 1-substituted purines, closely related to the compound , demonstrate antihypertensive activity. This showcases the compound's relevance in developing therapeutic agents targeting viral infections and hypertension control (Nilov et al., 1995).

Synthesis and Chemical Behavior

The compound's derivatives have been a subject of interest in chemical synthesis, leading to the development of diverse purine analogs. For example, the interaction of (Z)-N-(2-amino-1,2-dicyanovinyl)-N'-benzylformamidine with other compounds has been explored to synthesize 4- and 5-disubstituted 1-benzylimidazoles. These reactions contribute significantly to the field of purine analogs synthesis, demonstrating the compound's versatility in chemical transformations and potential in drug design (Alves et al., 1994).

Potential in Anticancer Research

The derivative compounds also exhibit promising activities in the field of anticancer research. For instance, 2-phenyl-1H-benzo[d]imidazole-4,7-diones, related to the main compound, have been synthesized and tested for their inhibitory activity on the PDGF-stimulated proliferation of rat aortic vascular smooth muscle cells. This indicates the potential of these derivatives in developing treatments targeting cancer-related pathways (Ryu et al., 2008).

Mechanism of Action

Imidazole derivatives are a very important class of compounds in medicinal chemistry. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

The exact mechanism of action, targets, and biochemical pathways affected would depend on the specific structure and functional groups present in the imidazole derivative. The pharmacokinetics would also depend on the specific properties of the compound, including its solubility, stability, and ability to cross biological membranes .

Safety and Hazards

Imidazole compounds can have various safety and hazard profiles depending on the specific compound. For example, imidazole itself may form combustible dust concentrations in air, is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds will continue to be an area of interest in drug development.

properties

IUPAC Name |

6-(2-ethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-6-12-24-19(27)17-18(23(5)21(24)28)22-20-25(13(3)14(4)26(17)20)15-10-8-9-11-16(15)29-7-2/h6,8-11H,1,7,12H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVNXQUSWJNJMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-N'-(2-pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)urea](/img/structure/B2538245.png)

![N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2538253.png)

![4-[[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid](/img/structure/B2538258.png)

![tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2538260.png)

![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2538263.png)

![3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B2538267.png)